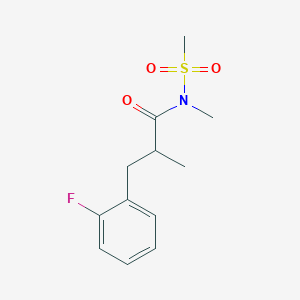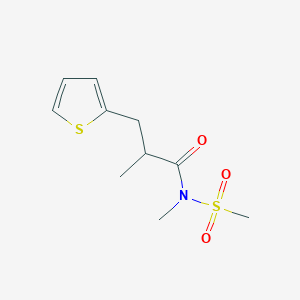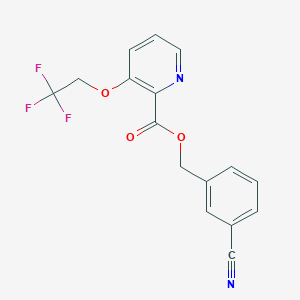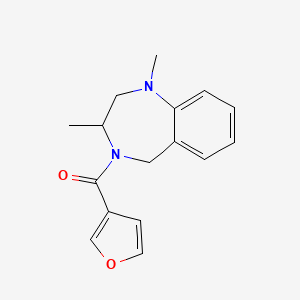
5-chloro-N-methyl-N-methylsulfonylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-methyl-N-methylsulfonylthiophene-2-carboxamide is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is also known as TAK-659, and it is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical enzyme involved in the development and activation of B cells, which play a crucial role in the immune system.
Wirkmechanismus
TAK-659 works by binding to the active site of BTK, preventing its activation and subsequent downstream signaling. This inhibition results in the suppression of B cell activation and proliferation, leading to the elimination of cancer cells. TAK-659 has been shown to be highly selective for BTK, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent antitumor activity in preclinical models of CLL and MCL. It has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life. TAK-659 has been well-tolerated in preclinical studies, with no significant toxicities observed.
Vorteile Und Einschränkungen Für Laborexperimente
One significant advantage of TAK-659 is its specificity for BTK, which makes it an attractive tool for studying B cell function and signaling. Its potent antitumor activity also makes it a promising therapeutic agent for the treatment of B cell malignancies. However, one limitation of TAK-659 is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the development and application of TAK-659. One area of interest is the investigation of its efficacy in combination with other targeted therapies for the treatment of B cell malignancies. Another potential direction is the exploration of its activity in other types of cancer and autoimmune diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of TAK-659 and its effects on B cell signaling and function.
Synthesemethoden
The synthesis of 5-chloro-N-methyl-N-methylsulfonylthiophene-2-carboxamide involves several steps. The starting material is 5-chloro-2-thiophenecarboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with N-methyl-N-methylsulfonylamine to give the desired product. The overall yield of the synthesis is around 50%.
Wissenschaftliche Forschungsanwendungen
The primary application of 5-chloro-N-methyl-N-methylsulfonylthiophene-2-carboxamide is in the field of oncology. BTK is known to play a crucial role in the survival and proliferation of B cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Inhibition of BTK has been shown to induce apoptosis (programmed cell death) in these cancer cells, leading to their elimination. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for these cancers.
Eigenschaften
IUPAC Name |
5-chloro-N-methyl-N-methylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S2/c1-9(14(2,11)12)7(10)5-3-4-6(8)13-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYXARLXKOQQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(S1)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


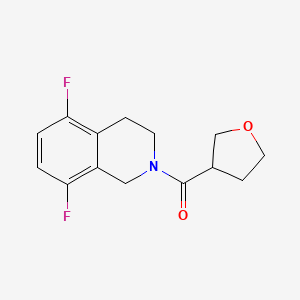
![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)

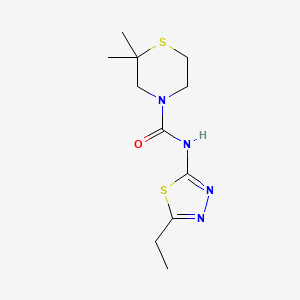
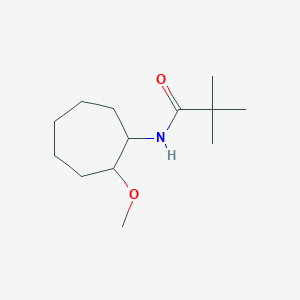

![tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)
